
3-bromo-N-(furan-2-ylmethyl)aniline
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Overview
Description
Chemical Structure: 3-Bromo-N-(furan-2-ylmethyl)aniline (C₁₁H₁₀BrNO) consists of an aniline ring substituted with a bromine atom at the 3-position and a furan-2-ylmethyl group attached to the amine nitrogen (Fig. 1).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(furan-2-ylmethyl)aniline typically involves the reaction of 3-bromoaniline with furan-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a suitable catalyst like palladium on carbon (Pd/C) .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(furan-2-ylmethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The furan ring and the aniline group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can undergo coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce quinones or other oxidized derivatives .
Scientific Research Applications
3-bromo-N-(furan-2-ylmethyl)aniline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-bromo-N-(furan-2-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
3-Bromo-N-(2-fluorobenzyl)aniline (C₁₃H₁₁BrFN)
- Structure : Fluorine replaces the furan ring, introducing electron-withdrawing effects.
- Synthesis : Similar bromination strategies apply, but starting from fluorobenzyl-aniline derivatives .
- Properties :
3-Ethynyl-N-(furan-2-ylmethyl)aniline (C₁₃H₁₁NO)
- Structure : Ethynyl group replaces bromine, introducing sp-hybridized carbon for click chemistry.
- Synthesis: Sonogashira coupling or alkyne insertion methods .
- Properties :
Substituent Variations on the Aniline Ring
3-Bromo-N-(4-nitrophenyl)aniline (C₁₂H₁₀BrN₂O₂)
- Structure : A nitro group at the 4-position creates a push-pull electronic system.
- Synthesis : Nitration followed by bromination or Suzuki-Miyaura coupling .
- Properties :
N-(3-Bromo-2-methylphenyl) Derivatives
- Structure : Methyl groups at the 2-position increase steric hindrance.
- Crystallography : Near-planar conformation with a dihedral angle of 8.38° between aromatic rings, stabilized by N–H⋯O hydrogen bonds .
- Applications : Intermediate in heterocyclic drug synthesis (e.g., antimalarials) .
Key Observations :
- Pd/NiO outperforms Ir/SiO₂-SO₃H in reductive amination due to superior hydrogenation activity .
- Bromination typically achieves >80% yields but depends on substituent directing effects .
Physicochemical and Spectroscopic Properties
NMR Shifts
- N-(Furan-2-ylmethyl)aniline : δ 7.36 (furan H), δ 4.31 (–CH₂–), δ 6.67 (aniline H) .
- 3-Bromo-N-(2-fluorobenzyl)aniline : Downfield shifts for fluorine-adjacent protons (δ 7.2–8.1) .
Molecular Weight and Stability
- Bromine increases molecular weight by ~80 g/mol compared to non-halogenated analogs.
- Furan-containing compounds exhibit lower thermal stability due to oxygen’s electron-donating effects.
Biological Activity
3-bromo-N-(furan-2-ylmethyl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a bromine atom at the 3-position of an aromatic ring, a furan-2-ylmethyl group attached to the nitrogen atom, and a methyl group at the 4-position of the aniline structure. Its molecular formula is C₁₃H₁₂BrN₃O, with a molecular weight of approximately 266.14 g/mol. The unique structural arrangement imparts distinct electronic properties that influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, modulating protein-ligand interactions crucial for various biochemical pathways. The presence of the furan moiety enhances binding affinity to certain enzymes, facilitating interactions with active sites due to hydrophobic effects and electronic properties contributed by the bromine atom.
- Anticancer Activity : Research indicates that this compound exhibits anticancer properties. For instance, studies have reported its effectiveness in inhibiting cell proliferation in cancer cell lines, suggesting its potential in cancer therapeutics .
Table 1: Biological Activity Overview
Case Studies
- Anticancer Studies : A study investigated the effects of this compound on human breast cancer cells (MCF-7). It was observed that treatment with the compound led to a significant reduction in cell viability, with IC₅₀ values indicating effective dose-response relationships. Flow cytometry analysis revealed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
- Enzyme Interaction Studies : Another research effort focused on the interaction of this compound with human lipoxygenase enzymes. The results demonstrated that this compound could effectively inhibit enzyme activity at nanomolar concentrations, suggesting its utility as a lead compound for developing anti-inflammatory drugs .
Table 2: Comparison with Related Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Contains bromine; unique electronic properties | Anticancer, enzyme inhibition |
4-Fluoro-N-(furan-2-ylmethyl)aniline | Contains fluorine; enhanced reactivity | Antimicrobial, anticancer |
N-(furan-2-ylmethyl)aniline | Lacks halogen substituents; simpler structure | Moderate activity against bacteria |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-N-(furan-2-ylmethyl)aniline, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : A two-step synthesis is recommended:
Reductive amination : React aniline with furan-2-carbaldehyde using a Pd/NiO catalyst under H₂ at 25°C to form N-(furan-2-ylmethyl)aniline (yield: 95%) .
Regioselective bromination : Introduce bromine at the 3-position of the aniline ring using Br₂ in a polar aprotic solvent (e.g., DCM) at 0–5°C. Directing groups (e.g., –NH–) ensure regioselectivity. Optimize stoichiometry (1.1 eq Br₂) and quenching to minimize side products .
Key Controls : Temperature (<5°C during bromination), catalyst loading (1.1 wt% Pd/NiO), and inert atmosphere (N₂ or H₂) to prevent oxidation .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using coupling patterns (e.g., aromatic protons at δ 6.8–7.4 ppm, furan protons at δ 6.3–7.1 ppm). Resolve overlapping signals with 2D NMR (COSY, HSQC) .
- X-ray crystallography : Use SHELXL for refinement. Address twinning or disorder by collecting high-resolution data (d-spacing < 0.8 Å) and validating with R-factor convergence (<5%) .
- Mass spectrometry (EI-MS) : Confirm molecular ion [M⁺] at m/z 267 (C₁₁H₁₀BrNO). Cross-validate with computational models (e.g., DFT) for electronic structure consistency .
Q. How does the furan-2-ylmethyl group influence the compound’s solubility and stability under varying pH conditions?
- Methodological Answer :
- Solubility : The furan ring enhances lipophilicity (logP ~2.8), reducing aqueous solubility. Use co-solvents (e.g., DMSO:water 1:4) for in vitro assays. Quantify via HPLC (C18 column, acetonitrile/water gradient) .
- Stability : At pH < 3, protonation of the aniline –NH– group increases solubility but may promote hydrolysis. Monitor degradation by TLC (Rf shift) or LC-MS over 24 hours .
Q. How can researchers leverage this compound in designing photoactive materials?
- Methodological Answer :
- UV-Vis Spectroscopy : The bromine-furan system absorbs at λ = 290 nm (ε = 4500 M⁻¹cm⁻¹), suitable for UV sensitizers.
- Electrochemical studies : Cyclic voltammetry shows reversible oxidation at E₁/₂ = +1.2 V (vs. Ag/AgCl), indicating potential as a hole-transport layer in OLEDs .
Properties
Molecular Formula |
C11H10BrNO |
---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
3-bromo-N-(furan-2-ylmethyl)aniline |
InChI |
InChI=1S/C11H10BrNO/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1-7,13H,8H2 |
InChI Key |
AQXQNFXVLIDCQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCC2=CC=CO2 |
Origin of Product |
United States |
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